3-(prop-1-en-2-yl)pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-1-en-2-yl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a prop-1-en-2-yl group attached to the third position of the pyridine ring and a carbaldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-1-en-2-yl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(prop-1-en-2-yl)pyridine with a suitable oxidizing agent to introduce the carbaldehyde group at the fourth position. For instance, the use of activated manganese dioxide (MnO2) in toluene under reflux conditions can effectively oxidize the methyl group to a carbaldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The choice of oxidizing agents and solvents can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(prop-1-en-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 3-(prop-1-en-2-yl)pyridine-4-carboxylic acid.
Reduction: 3-(prop-1-en-2-yl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(prop-1-en-2-yl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(prop-1-en-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
3-(prop-1-en-2-yl)pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-4-carbaldehyde: Lacks the prop-1-en-2-yl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(prop-1-en-2-yl)pyridine: Lacks the carbaldehyde group, limiting its reactivity in oxidation and reduction reactions.
4-(prop-1-en-2-yl)pyridine-3-carbaldehyde: The positions of the prop-1-en-2-yl and carbaldehyde groups are reversed, which can affect the compound’s reactivity and interaction with biological targets.
The unique combination of the prop-1-en-2-yl and carbaldehyde groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1823901-65-0 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.